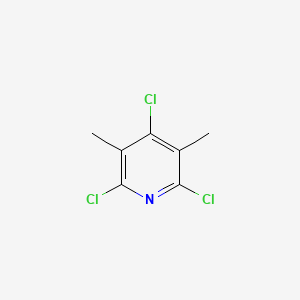

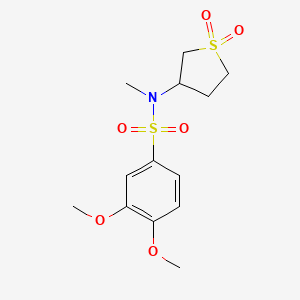

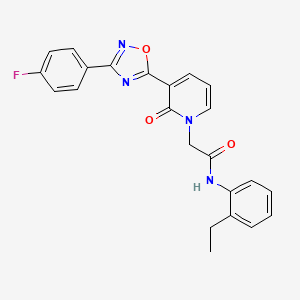

![molecular formula C18H17ClN2O3S B2411514 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865545-52-4](/img/structure/B2411514.png)

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of the related compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is known . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .Physical And Chemical Properties Analysis

The related compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS . It should be stored in a dry environment at 2-8°C .Scientific Research Applications

Ni-Catalyzed Cross-Electrophile Coupling of Alcohols

The compound has been employed in Ni-catalyzed cross-electrophile coupling reactions. Specifically, it serves as a precursor for the formation of Csp2–Csp3 bonds by coupling unactivated alcohols with aryl halides. Researchers have developed a strategy based on in situ halogenation and reductive coupling, allowing rapid transformation of alcohols to their bromide counterparts. Notably, this method is compatible with a wide range of structurally complex alcohols, eliminating the need for pre-preparation of alkyl halides. Additionally, the mild bromination process shows good selectivity, making it promising for functionalizing diols and polyols without extensive protecting/deprotecting steps .

Chiral Intermediates for Drug Synthesis

The compound, as an optically pure ester, serves as a precursor for enantiopure intermediates. These intermediates are crucial for the synthesis of chiral drugs, including statins (cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors). Its role in drug synthesis underscores its importance in pharmaceutical research and development .

Synthesis of 2-Aryl Substituted Chromeno[3,4-b]pyrrol-4(3H)-ones

Researchers have utilized the compound as a precursor in the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. The reaction involves base-mediated reductive coupling of the compound with α-bromoacetophenone, followed by intramolecular cyclization. This synthetic pathway provides access to a series of structurally diverse chromeno[3,4-b]pyrrol-4(3H)-ones, which may have applications in medicinal chemistry and materials science .

Future Directions

properties

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-4-21-16-14(19)6-5-7-15(16)25-18(21)20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDDRLTPYVTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

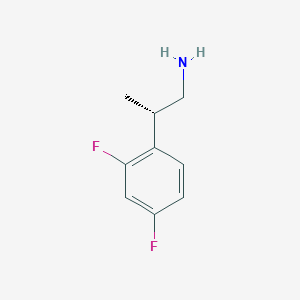

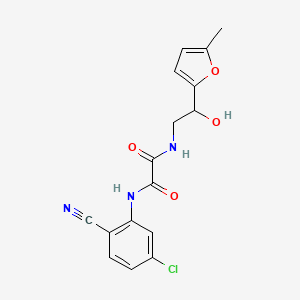

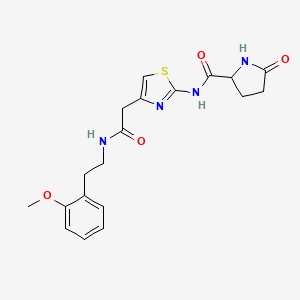

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

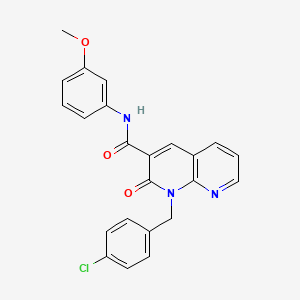

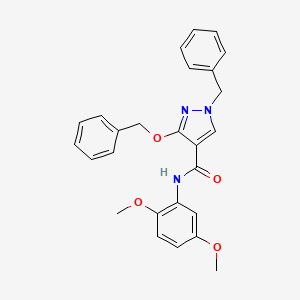

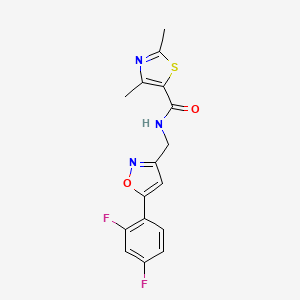

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

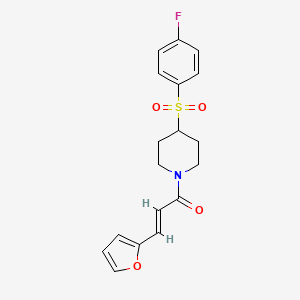

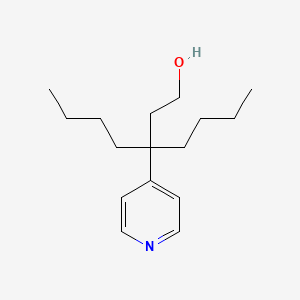

![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)